7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains a trifluoromethyl group attached to a triazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the reaction of 2-hydrazinopyridine with trifluoroacetic acid and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolo-pyridine ring system .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the use of readily available starting materials and mild reaction conditions. This method is advantageous due to its simplicity, high yield, and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using halogenated reagents.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides due to its bioactive properties.
Materials Science: It serves as a precursor for the synthesis of functional materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to increased biological activity. The compound can inhibit enzyme activity or modulate receptor functions, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a tetrahydro-pyrazine ring, offering different chemical properties.
Uniqueness
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-5(3-4)12-13-6(14)7(15)16/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOJLIZFMTXYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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